molecular formula C16H16O B14418154 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol CAS No. 79870-16-9

6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol

Cat. No.: B14418154
CAS No.: 79870-16-9
M. Wt: 224.30 g/mol
InChI Key: RUCAPFZDTLWXCP-UHFFFAOYSA-N
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Description

6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol is a chemical compound with the molecular formula C16H16O. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by its hexahydrofluoranthene core structure, which is partially hydrogenated, and an alcohol functional group at the 8th position. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol typically involves the hydrogenation of fluoranthene derivatives under specific conditions. One common method includes the catalytic hydrogenation of fluoranthene in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings, resulting in the hexahydrofluoranthene structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the required pressure and temperature conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be further hydrogenated to reduce any remaining unsaturated bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-one or corresponding carboxylic acids.

    Reduction: Formation of fully saturated hexahydrofluoranthene derivatives.

    Substitution: Formation of halogenated hexahydrofluoranthene derivatives.

Scientific Research Applications

6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds and as a model compound in studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]fluorene: Another polycyclic aromatic hydrocarbon with a similar core structure but lacking the hydroxyl group.

    7,8,9,10-Tetrahydrobenzo[a]pyrene: A partially hydrogenated derivative of benzo[a]pyrene with similar chemical properties.

    Δ8-Tetrahydrocannabinol: A cannabinoid with a similar polycyclic structure but different functional groups and biological activity.

Uniqueness

6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol is unique due to its specific hydrogenation pattern and the presence of the hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

79870-16-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

6b,7,8,9,10,10a-hexahydrofluoranthen-8-ol

InChI

InChI=1S/C16H16O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-6,11-12,15,17H,7-9H2

InChI Key

RUCAPFZDTLWXCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

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